4-Chloro-6-methylquinazolin-2-amine
CAS No.:
Cat. No.: VC13510972
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClN3 |
|---|---|
| Molecular Weight | 193.63 g/mol |
| IUPAC Name | 4-chloro-6-methylquinazolin-2-amine |
| Standard InChI | InChI=1S/C9H8ClN3/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H2,11,12,13) |
| Standard InChI Key | GIUGZAASFNBKON-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(N=C2Cl)N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N=C2Cl)N |
Introduction
| Property | Value/Description |
|---|---|
| Molecular Weight | 193.63 g/mol |
| IUPAC Name | 4-chloro-6-methylquinazolin-2-amine |
| SMILES | CC1=CC2=NC(=C(N)Cl)NC=C2C=C1 |
| Solubility | Low water solubility; soluble in DMSO, DMF |
| Melting Point | Not reported (est. 180–220°C) |
| Hazard Statements | H302 (harmful if swallowed) |
The electron-withdrawing chlorine atom at position 4 and the electron-donating methyl group at position 6 create a polarized structure, enhancing reactivity at the 2-amino site. This polarization is critical for interactions with biological targets, such as enzyme active sites or DNA helices.
Synthesis Pathways and Optimization
The synthesis of 4-Chloro-6-methylquinazolin-2-amine likely follows methodologies analogous to those used for related chloro-aminoquinazolines. A generalized approach involves:
Nitration and Reduction
Starting from a methyl-substituted benzene precursor, nitration introduces a nitro group, followed by catalytic hydrogenation to yield the corresponding aniline derivative. For example, 6-methylanthranilic acid may serve as a precursor, undergoing nitration to introduce functional groups at strategic positions .
Cyclization and Chlorination
Cyclization of the intermediate aniline with cyanamide or urea derivatives forms the quinazoline core. Subsequent chlorination using agents like phosphorus oxychloride () or thionyl chloride () introduces the chlorine substituent. A patent detailing the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline demonstrates the efficacy of and in achieving high-yield chlorination .
Amination
The 2-amino group is typically introduced via nucleophilic substitution or through the use of ammonia under high-pressure conditions. For instance, the reaction of 4-chloro-6-methylquinazoline with aqueous ammonia at elevated temperatures (120–150°C) may yield the target compound.
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Cyanamide, , 90–95°C | 70–85% |
| Chlorination | , reflux | 80–90% |
| Amination | NH₃ (aq), 120°C, 12h | 60–75% |
Industrial and Agricultural Applications
Beyond pharmacology, 4-Chloro-6-methylquinazolin-2-amine holds potential in agrochemicals. Pyrimidine analogs, such as 2-amino-4-chloro-6-methylpyrimidine, are established nitrification inhibitors, slowing ammonium oxidation in soil . The quinazoline scaffold may offer similar utility, with enhanced stability under environmental conditions.
Challenges and Future Directions
The limited commercial availability of 4-Chloro-6-methylquinazolin-2-amine underscores the need for optimized synthetic routes and rigorous biological testing. Advances in green chemistry, such as solvent-free cyclization or catalytic amination, could enhance yield and sustainability. Furthermore, computational modeling (e.g., molecular docking) may elucidate its mechanism of action, guiding targeted drug development.
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